3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride
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Overview
Description
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone in the presence of an acid catalyst to form the indole ring . The reaction conditions often involve glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives .
Scientific Research Applications
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1956307-87-1 |
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Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
3-amino-9-methyl-2H-pyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C12H11N3O.ClH/c1-15-9-5-3-2-4-7(9)8-6-10(13)14-12(16)11(8)15;/h2-6H,1H3,(H3,13,14,16);1H |
InChI Key |
JSQMNYPEZUBQLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NC(=C3)N.Cl |
Origin of Product |
United States |
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